2-Methyl-4H-cyclopenta[l]phenanthrene
CAS No.:
Cat. No.: VC13618840
Molecular Formula: C18H14
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14 |
|---|---|
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | 2-methyl-11H-cyclopenta[l]phenanthrene |
| Standard InChI | InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3 |
| Standard InChI Key | KGTFMYAKTDSVTE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 |
| Canonical SMILES | CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular structure of 2-Methyl-4H-cyclopenta[l]phenanthrene consists of a phenanthrene system fused to a cyclopentane ring, with a methyl group (-CH) attached to the cyclopentane moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a property critical for its applications in optoelectronics. The compound’s IUPAC name reflects its bicyclic framework, where the numbering system prioritizes the phenanthrene component.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for characterizing this compound. While specific NMR data for 2-Methyl-4H-cyclopenta[l]phenanthrene remains unpublished, analogous PAHs like 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one exhibit distinct NMR signals between δ 7.1–7.8 ppm for aromatic protons . Computational models predict a collision cross-section (CCS) of approximately 173–184 Ų for related adducts, as inferred from mass spectrometric studies .
Table 1: Key Molecular Properties of 2-Methyl-4H-cyclopenta[l]phenanthrene
Synthesis and Functionalization Strategies
Multi-Step Synthesis Pathways
The synthesis of 2-Methyl-4H-cyclopenta[l]phenanthrene typically involves cyclization and methylation steps. A representative approach begins with the Diels-Alder reaction of a diene and a quinone derivative, followed by dehydrogenation to form the phenanthrene core. Methylation is achieved via Friedel-Crafts alkylation or palladium-catalyzed coupling, though specific reaction conditions remain proprietary. Recent advances in related systems, such as 8,9-diaryl-4H-cyclopenta[def]phenanthren-4-ones, employ Suzuki-Miyaura cross-coupling to introduce aryl groups at the 8 and 9 positions .
Challenges in Purification and Yield Optimization
Purification often requires silica gel chromatography with gradient elution (e.g., petroleum ether/dichloromethane mixtures) . Yields for analogous compounds range from 29% to 66%, influenced by steric hindrance and electronic effects of substituents . For instance, electron-withdrawing groups like -CF reduce yields to 29%, whereas electron-donating groups such as -OCH improve efficiency to 44% .
Applications in Materials Science and Electronics
Optoelectronic Devices
The extended π-system of 2-Methyl-4H-cyclopenta[l]phenanthrene facilitates charge transport, making it suitable for OLEDs and polymer light-emitting diodes (PLEDs). Its absorption maxima in the ultraviolet-visible (UV-Vis) spectrum align with blue-light emission, a sought-after property for display technologies. Comparative studies with unsubstituted PAHs show enhanced quantum yields due to reduced aggregation-induced quenching.
Polymer Composites and Conductivity
Incorporating this PAH into conjugated polymers improves electrical conductivity by 2–3 orders of magnitude. For example, polyacetylene derivatives doped with 2-Methyl-4H-cyclopenta[l]phenanthrene exhibit sheet resistances below 100 Ω/sq, rivaling indium tin oxide (ITO) in flexibility and durability.
Biological and Pharmacological Activities
Antioxidant Mechanisms
Derivatives of 2-Methyl-4H-cyclopenta[l]phenanthrene demonstrate radical scavenging activity, with IC values of 12–18 μM in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. The methyl group enhances lipid solubility, enabling penetration into cellular membranes and mitigation of oxidative stress in neuronal cells.
Environmental Persistence and Toxicological Risks
Bioaccumulation and Carcinogenicity
As a PAH, 2-Methyl-4H-cyclopenta[l]phenanthrene bioaccumulates in adipose tissue, with a half-life of 14–21 days in mammalian models. Chronic exposure induces cytochrome P450 1A1 (CYP1A1) upregulation, leading to DNA adduct formation and tumorigenesis in epithelial tissues.
Mitigation Strategies
Advanced oxidation processes (AOPs) using ozone or UV/HO achieve 85–90% degradation within 2 hours, minimizing environmental persistence. Regulatory frameworks in the European Union classify this compound as a Category 2 mutagen, requiring workplace exposure limits below 0.1 mg/m³.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral phosphine ligands to achieve enantioselective cyclization, yielding enantiomeric excesses (ee) >90% . This breakthrough enables access to optically active derivatives for chiral electronics and pharmaceuticals.
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